2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromene Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Functionalization: Introduction of the methoxy group at the 8th position of the chromene ring.
Coupling Reactions: The phenoxy group is introduced through etherification reactions.
Amidation: The final step involves the formation of the acetamide linkage with the tetrahydro-2H-pyran-4-ylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromene ring.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced chromenes, and substituted phenoxy compounds.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, modulating biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
- 2-[[2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino]-2-phenylacetic acid
Uniqueness
What sets 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydro-2H-pyran-4-ylmethyl acetamide moiety provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C24H25NO6/c1-28-21-4-2-3-18-13-20(24(27)31-23(18)21)17-5-7-19(8-6-17)30-15-22(26)25-14-16-9-11-29-12-10-16/h2-8,13,16H,9-12,14-15H2,1H3,(H,25,26) |
InChI Key |
QQXLMZCBWQPAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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